18-Crown-6

描述

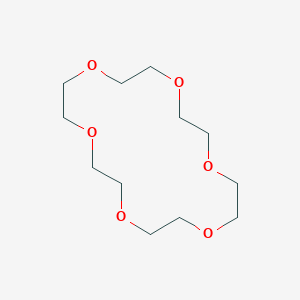

18-Crown-6 (1,4,7,10,13,16-hexaoxacyclooctadecane) is a macrocyclic polyether with six oxygen atoms arranged in an 18-membered ring. Its cavity diameter (~2.6–3.2 Å) enables selective binding to alkali metal ions, particularly K⁺ and Rb⁺, via ion-dipole interactions . This selectivity underpins its applications in catalysis, ion extraction, and supramolecular chemistry. Conformational studies reveal that this compound adopts a non-planar structure stabilized by intramolecular hydrogen bonds, allowing it to form enantiomers . Its versatility is further demonstrated in photochemical reactions, where it facilitates electron transfer in stilbene complexes .

准备方法

18-Crown-6 can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the following steps :

Reactants: Triethylene glycol and triethylene glycol dichloride.

Conditions: Potassium hydroxide is used as a base.

:Reaction: (CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O

Alternatively, it can be prepared by the oligomerization of ethylene oxide. The compound can be purified by distillation or recrystallization from hot acetonitrile .

化学反应分析

Phase-Transfer Catalysis

18-Crown-6 acts as a phase-transfer catalyst (PTC) by solubilizing ionic reagents in organic solvents through cation complexation. This mechanism is critical in reactions involving potassium salts:

The crown ether sequesters , leaving anions (e.g., , ) "naked" and highly reactive .

Complexation with Cations

This compound forms stable complexes with cations, enabling unique reactivity:

-

Hydronium Ion (H3O+\text{H}_3\text{O}^+H3O+) : Forms upon reaction with HCl, producing ionic liquids .

-

Potassium Salts : Binds with in methanol, enabling dissolution of , , and in acetonitrile or benzene .

-

Rare Earth Metals : Facilitates isolation of complexes, critical for CO reduction to ynediolates (e.g., ) .

Acceleration of Substitution Reactions

By suppressing ion pairing, this compound enhances nucleophilic substitution rates:

-

Aromatic Substitution : Unactivated aryl halides react with nucleophiles (e.g., ) in the presence of catalytic this compound .

-

Base-Catalyzed Eliminations : Dehydrohalogenation rates increase due to free availability .

Oxidation and Reduction Reactions

-

Alkene Oxidation : -18-crown-6 in toluene oxidizes alkenes to diols or ketones without solvent decomposition .

-

Borohydride Reductions : -mediated reductions in aromatic solvents proceed smoothly with this compound, enhancing hydride delivery .

Comparative Reactivity

This compound outperforms other crown ethers in -specific applications due to its cavity size (2.6–3.2 Å). For instance:

This compound’s ability to modulate ionic reactivity has cemented its role in organic synthesis, catalysis, and materials science. Its applications span from industrial-scale oxidations to cutting-edge electride syntheses, underscoring its versatility in modern chemistry.

科学研究应用

Organic Synthesis

Phase Transfer Catalysis

18-Crown-6 is widely used as a phase transfer catalyst, facilitating the transfer of ions between aqueous and organic phases. This property enhances the solubility of otherwise insoluble salts in organic solvents. For instance, potassium permanganate can dissolve in benzene when this compound is present, allowing for oxidation reactions that would not occur otherwise .

Substitution Reactions

The compound accelerates nucleophilic substitution reactions by suppressing ion-pairing effects. For example, potassium acetate becomes a more potent nucleophile when complexed with this compound, leading to higher reaction rates and yields .

| Reaction Type | Example | Yield Improvement |

|---|---|---|

| Nucleophilic Substitution | Higher than without crown ether |

Analytical Chemistry

Ion Selective Electrodes

this compound is utilized in the development of ion-selective electrodes due to its selectivity for potassium ions. This application is crucial for measuring potassium concentrations in various samples, including biological fluids .

Complexation Studies

Research on the complexation of this compound with various metal ions has provided insights into its binding characteristics. For example, studies have demonstrated that this compound can form stable complexes with lithium and sodium ions, which can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography .

Material Science

Mechanochemical Applications

Recent studies have shown that the presence of this compound enhances the reactivity of potassium hydroxide in mechanochemical organic synthesis. In one case study, the Henry reaction was completed within ten minutes when this compound was used, showcasing its role in accelerating chemical processes .

| Application | Reaction Type | Time Required |

|---|---|---|

| Mechanochemical Synthesis | Henry Reaction | 10 minutes |

Biological Applications

Drug Delivery Systems

The unique properties of this compound have led to its exploration in drug delivery systems. Its ability to encapsulate cations can be leveraged to improve the solubility and bioavailability of certain pharmaceuticals .

Molecular Recognition

Studies have indicated that this compound can selectively form adducts with biological molecules, such as lysine-containing peptides. This ability has implications for understanding molecular recognition processes in biological systems .

Case Studies

-

Synthesis of Lanthanide Complexes

In a study involving rare earth amide reduction reactions, the use of this compound facilitated the isolation of lanthanide complexes that were not achievable with other ligands like cryptands. The faster crystallization rate observed with this compound was crucial for obtaining high-purity products . -

Electride Formation

The first electride salt examined by X-ray crystallography was synthesized using this compound, demonstrating its utility in materials science and solid-state chemistry .

作用机制

The primary mechanism of action of 18-Crown-6 involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the cation, facilitating various chemical reactions .

相似化合物的比较

Comparison with Similar Crown Ethers

Structural Analogs: Dibenzo-18-Crown-6 and Di-Cyclohexano-18-Crown-6

- Dibenzo-18-Crown-6 (db18c6): Incorporates two aromatic benzene rings, adding rigidity. Despite this, its ground-state (GS) conformation is energetically similar to 18-Crown-6 (ΔG = 1.60 kcal/mol) and retains non-planarity, enabling enantiomerism . However, the aromatic rings reduce solubility in polar solvents and may hinder ion binding due to steric effects.

- Di-Cyclohexano-18-Crown-6 (DC-18C-6): Features cyclohexane substituents, enhancing lipophilicity. Like this compound, it shows marginal efficiency in separating platinum-group metals (PGMs) from chloride solutions, suggesting cavity size alone is insufficient for effective PGM differentiation .

Table 1: Structural and Thermodynamic Comparison

Crown Ethers with Smaller Cavities: 12-Crown-4 and 15-Crown-5

- 12-Crown-4 : With a smaller cavity (~1.2–1.5 Å), it preferentially binds Na⁺. Thermodynamic studies in pyridine show that this compound forms more stable complexes with Na⁺ (ΔH° = −26.6 kJ/mol) than 12-Crown-4, highlighting cavity size as a critical factor in ion selectivity .

- 15-Crown-5 : Intermediate cavity size (~1.7–2.2 Å) favors Na⁺ and Li⁺. In phenanthrenide salts, 15-Crown-5 forms 2:1 (crown:K⁺) complexes with a coordination number of 10, whereas this compound forms 1:1 complexes (coordination number 6), leading to differences in solubility and crystallization rates .

Table 2: Ion Selectivity and Association Constants

Acyclic Analogs: Pentaethylene Glycol (EO5)

The acyclic analog pentaethylene glycol (EO5) mimics this compound in lanthanide(III) nitrate complexation, forming structurally similar adducts. However, the absence of a macrocyclic "preorganization" reduces binding strength, underscoring the macrocyclic effect’s role in enhancing thermodynamic stability .

Application-Specific Comparisons

Catalysis and Reaction Mechanisms

- SN2 Fluorination : this compound accelerates intermolecular fluorination by stabilizing pre-reaction complexes, achieving ~80% yield in 6 hours. Comparable performance to intramolecular systems suggests transition-state stabilization via cation chelation .

- Superbase Comparison : In deprotonation reactions, this compound paired with KO-t-Bu exhibits higher activation energy (27.0 kcal/mol) than t-Bu-P4 (24.8 kcal/mol), reflecting limitations in anion stabilization .

Photochemistry and Electron Transfer

(this compound)stilbene complexes enable stereospecific [2+2] photocycloaddition via photoinduced electron transfer, a property less pronounced in benzo-substituted analogs like db18c6 due to competing electronic effects .

Metal Extraction and Separation

Benzo-15-Crown-5 and DC-18C-6 perform marginally better, though all crown ethers exhibit overlapping extraction profiles due to similar ionic radii of PGMs .

Table 3: Extraction Efficiency for PGMs

| Crown Ether | Pt Extraction (%) | Rh Extraction (%) | Selectivity (Pt/Rh) |

|---|---|---|---|

| This compound | 45 | 38 | 1.18 |

| Benzo-15-Crown-5 | 52 | 40 | 1.30 |

| Di-Cyclohexano-18-Crown-6 | 48 | 35 | 1.37 |

生物活性

18-Crown-6, a member of the crown ether family, is a cyclic polyether known for its ability to selectively bind cations due to its unique molecular structure. This compound has garnered attention not only for its chemical properties but also for its significant biological activities. This article explores the biological activity of this compound, highlighting its effects on various biological systems, its potential therapeutic applications, and relevant research findings.

Structure and Properties

This compound consists of a 6-membered ring with 18 total atoms, including 12 carbon and 6 oxygen atoms. Its structure allows it to form stable complexes with cations such as potassium () and sodium (), which is critical for its biological activity. The cavity size and hydrophilicity of the ether influence its interaction with ions and biological molecules.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor potential . A study evaluating various crown ethers found that di-tert-butyldicyclohexano-18-crown-6 showed significant cytotoxicity against several tumor cell lines, with IC50 values in the submicromolar range. The mechanism of action appears to involve disruption of potassium ion homeostasis, leading to cell cycle perturbations and apoptosis in cancer cells .

Table 1: Cytotoxicity of Crown Ethers Against Tumor Cells

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Di-tert-butyldicyclohexano-18-Crown-6 | A549 (Lung) | <0.5 |

| Di-tert-butyldibenzo-18-Crown-6 | MCF-7 (Breast) | ~2 |

| This compound | HeLa (Cervical) | Not specified |

Stabilization of Peptides

Another significant finding is the ability of this compound to stabilize peptides in solution. A study indicated that when oxytocin was dissolved in citrate/phosphate buffer at pH 4.5, the presence of this compound significantly enhanced the stability of oxytocin at elevated temperatures (40 °C and 50 °C). This stabilization effect was statistically significant, suggesting potential applications in drug formulation .

Table 2: Stability of Oxytocin in Presence of this compound

| Temperature (°C) | Concentration of this compound (% w/v) | Remaining Oxytocin (%) |

|---|---|---|

| 40 | 0 | X |

| 0.1 | Y | |

| 0.3 | Z | |

| 2.0 | A | |

| 50 | 0 | B |

| 0.1 | C | |

| 0.3 | D | |

| 2.0 | E |

Antimicrobial Activity

The antimicrobial properties of crown ethers have also been explored, particularly in their modified forms like diaza-crown ethers. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, enhancing the efficacy of traditional antibiotics such as rifampicin and tetracycline .

Ion Selectivity and Extraction Efficiency

The ion-selective properties of this compound have been utilized in various extraction processes. For instance, studies indicate that it can effectively extract cesium ions from aqueous solutions without requiring acidification, demonstrating its utility in analytical chemistry .

Table 3: Extraction Efficiency of Cesium Ions by Crown Ethers

| Solvent Type | Acidification Required? | Extraction Efficiency (%) |

|---|---|---|

| Conventional Solvent | Yes | Low |

| RTILs | No | High |

Case Studies

- Tumor Cell Growth Inhibition : A comprehensive study evaluated the effects of several crown ethers on tumor cell lines, revealing that structural modifications significantly impacted their cytotoxicity profiles.

- Peptide Stability Enhancement : Research focused on the role of crown ethers in stabilizing peptide structures under varying pH conditions, indicating a promising avenue for pharmaceutical applications.

- Antimicrobial Efficacy : Investigations into diaza-crown ethers highlighted their potential as antimicrobial agents, particularly in enhancing existing antibiotic therapies.

常见问题

Basic Research Questions

Q. How does 18-crown-6 facilitate phase-transfer catalysis in organic synthesis, and what experimental parameters are critical for optimizing reaction efficiency?

- Methodological Answer : this compound acts as a phase-transfer catalyst by selectively binding cations (e.g., K⁺) via its 2.6–3.1 Å cavity, forming lipophilic complexes that solubilize inorganic salts in organic solvents. Key parameters include solvent polarity (e.g., dichloromethane or toluene), cation size compatibility (e.g., K⁺ vs. Na⁺), and stoichiometric ratios of crown ether to salt. For example, in nucleophilic substitution reactions, maintaining a 1:1 molar ratio of this compound to K⁺ ensures maximal anion activation. Reaction monitoring via FTIR (e.g., tracking C–O–C vibrations at 1100–1110 cm⁻¹) confirms complex formation .

Q. What experimental techniques are used to determine the ion selectivity of this compound, and how do ionic radii influence binding affinity?

- Methodological Answer : Ion selectivity is assessed via extraction experiments in biphasic systems (e.g., water-nitrobenzene), where logarithms of extraction constants (log K) correlate with ionic radius compatibility. For instance, K⁺ (ionic radius 1.38 Å) binds more strongly than Na⁺ (0.95 Å) due to optimal cavity fit. X-ray crystallography (e.g., Yb(this compound)I₂ structures) and isothermal titration calorimetry (ITC) quantify thermodynamic stability (ΔG, ΔH). Shannon’s revised ionic radii data (1976) guide predictions of selectivity trends .

Q. How does solubility of this compound in polar vs. nonpolar solvents affect its application in reaction design?

- Methodological Answer : this compound’s amphiphilic nature allows solubility in both water (via hydrogen bonding) and organic solvents (e.g., benzene, cyclohexane). In aqueous phases, it enhances salt solubility for biphasic reactions; in nonpolar media, it stabilizes "naked" anions (e.g., OH⁻) for nucleophilic catalysis. Solvent choice is validated by UV-Vis spectroscopy to monitor anion activity or via conductometric titration to assess ion-pair dissociation .

Advanced Research Questions

Q. How can researchers design experiments to study the structural connectivity of this compound with amino acids (e.g., L-tryptophan) in gas versus solid phases?

- Methodological Answer : Gas-phase studies employ electrospray ionization mass spectrometry (ESI-MS) to detect non-covalent this compound/TrpH⁺ complexes, while solid-phase analysis uses X-ray diffraction (XRD) and solid-state NMR to resolve hydrogen-bonding networks. Computational simulations (DFT or MD) compare Gibbs free energy of complex conformers (e.g., carboxyl vs. ammonium group interactions) to predict dominant structures in solution. Contradictions between experimental and simulated data are resolved by solvent-phase Raman spectroscopy .

Q. What strategies optimize this compound derivatives for selective alkali metal ion recognition in aqueous environments, and how are binding constants validated?

- Methodological Answer : Derivatization (e.g., adding carboxylate groups to this compound) enhances aqueous solubility and ion selectivity. Stability constants (log β) are measured via potentiometric titrations in buffered solutions (pH 4–10), with corrections for competing protons. Competitive binding assays using fluorescent probes (e.g., Na⁺-sensitive dyes) validate selectivity. For example, (+)-(this compound)-tetracarboxylic acid shows enhanced K⁺/Na⁺ discrimination (Δlog β > 3) in capillary electrophoresis .

Q. How do this compound-based porous liquids (PLs) enhance CO₂ capture, and what molecular dynamics (MD) parameters predict their adsorption efficiency?

- Methodological Answer : PLs synthesized by dispersing ZIF-67 in this compound solvent exhibit high CO₂ uptake due to crown ether’s polar cavities and MOF porosity. MD simulations analyze radial distribution functions (RDFs) to quantify CO₂-cavity interactions and self-diffusion coefficients to confirm fluidity. Experimental validation includes gas sorption isotherms (e.g., at 273–298 K) and in situ FTIR to track CO₂ binding modes (physisorption vs. chemisorption) .

Q. What methodologies elucidate the role of this compound in modulating catalytic activity of metal complexes (e.g., potassium diarylphosphinites)?

- Methodological Answer : Coordination of this compound to K⁺ in diarylphosphinite catalysts is studied via X-ray absorption spectroscopy (XAS) to determine metal-ligand bond lengths. Kinetic profiling (e.g., in hydrophosphorylation reactions) under varying crown ether concentrations reveals rate enhancements. In situ ³¹P NMR tracks phosphinite ligand activation, while DFT calculations model transition states to explain stereoselectivity changes .

Q. Methodological Considerations

- Contradictions in Data : Discrepancies in ion selectivity (e.g., Cs⁺ vs. Rb⁺) may arise from solvent polarity effects. Address via comparative studies in polar aprotic vs. nonpolar solvents .

- Toxicity Mitigation : For in vivo studies, limit this compound concentrations to <300 mg/kg (rat LD₅₀) and use encapsulation (e.g., liposomes) to reduce cytotoxicity .

属性

IUPAC Name |

1,4,7,10,13,16-hexaoxacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZNGIUYQVAUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCOCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058626 | |

| Record name | 18-Crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, odorless, hygroscopic liquid soluble in water and most organic solvents; [Ullmann] White crystals; [MSDSonline] | |

| Record name | 18-Crown-6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000667 [mmHg] | |

| Record name | 18-Crown-6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17455-13-9 | |

| Record name | 18-Crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17455-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Crown-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 18-Crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13,16-hexaoxacyclooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18-CROWN-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J177NC5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。